Methyl 3-Chloro-4-methylbenzoate

Regioselective synthesis Ortho-directing effects Positional isomer comparison

Methyl 3-chloro-4-methylbenzoate (CAS 56525-63-4) is a halogenated benzoate ester of molecular formula C₉H₉ClO₂ and molecular weight 184.62 g·mol⁻¹. It belongs to the class of chloro-methyl-substituted aromatic esters, where the 3-chloro and 4-methyl substitution pattern on the benzoyl ring confers regiospecific reactivity distinct from its positional isomers such as methyl 4-chloro-3-methylbenzoate or methyl 2-chloro-4-methylbenzoate.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 56525-63-4
Cat. No. B1351253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Chloro-4-methylbenzoate
CAS56525-63-4
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)Cl
InChIInChI=1S/C9H9ClO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
InChIKeyKTFQDZCNPGFKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-4-methylbenzoate (CAS 56525-63-4): Structural, Physicochemical, and Procurement-Relevant Baseline


Methyl 3-chloro-4-methylbenzoate (CAS 56525-63-4) is a halogenated benzoate ester of molecular formula C₉H₉ClO₂ and molecular weight 184.62 g·mol⁻¹ [1]. It belongs to the class of chloro-methyl-substituted aromatic esters, where the 3-chloro and 4-methyl substitution pattern on the benzoyl ring confers regiospecific reactivity distinct from its positional isomers such as methyl 4-chloro-3-methylbenzoate or methyl 2-chloro-4-methylbenzoate [2]. The compound is a low-melting solid (m.p. 28–29 °C), and commercial offerings typically specify purities of ≥95%, ≥98% (GC), or ≥99% from major suppliers including TCI, Thermo Scientific (Alfa Aesar), and Aladdin . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, notably as a precursor to the insecticide Flometoquin via its isopropyl ester derivative, and as a fragment scaffold in kinase inhibitor discovery .

Why Methyl 3-Chloro-4-methylbenzoate Cannot Be Replaced by Generic Chloro-Methyl Benzoate Analogs in Regiospecific Synthesis and Fragment-Based Discovery


Although several chloro-methyl benzoate isomers share the identical molecular formula C₉H₉ClO₂, the specific 3-chloro-4-methyl arrangement on the aromatic ring is non-interchangeable in synthetic routes demanding precise regiochemistry. The proximity of the chlorine atom to the ester group creates a unique electronic environment that directs subsequent electrophilic aromatic substitution and cross-coupling reactions at the remaining unsubstituted positions [1]. In agrochemical synthesis, only the 3-chloro-4-methyl regioisomer serves as the direct precursor to the quinoline insecticide Flometoquin; the 4-chloro-3-methyl isomer yields different downstream intermediates and is not a suitable substitute [2]. Furthermore, in fragment-based drug discovery, the chloro and methyl groups constitute critical pharmacophoric vectors for kinase binding pockets; altering their positions predictably abrogates target engagement, as documented for PKC isoform selectivity [3].

Quantitative Comparative Evidence for Methyl 3-Chloro-4-methylbenzoate (CAS 56525-63-4) vs. Closest Analogs


Regioisomeric Purity Defines Synthetic Utility: 3-Cl-4-Me vs. 4-Cl-3-Me Substitution Effects on Reaction Outcomes

The 3-chloro-4-methyl substitution pattern of the target compound (methyl 3-chloro-4-methylbenzoate, CAS 56525-63-4) positions the chlorine atom ortho to the ester group. In cobalt-catalyzed methoxycarbonylation reactions studied by Khaibulova et al., ortho-substituted chloroarenes demonstrated significantly accelerated reaction rates compared to meta- or para-substituted analogs — a phenomenon termed the 'universal positive ortho-effect' [1]. The regioisomer methyl 4-chloro-3-methylbenzoate (CAS 91367-05-4) places chlorine para to the ester, eliminating this ortho-acceleration. Furthermore, the target compound undergoes radical bromination at the 4-methyl group with NBS/AIBN to yield methyl 4-bromomethyl-3-chlorobenzoate, a key intermediate for further derivatization (Patent US07560454B2), whereas the 4-chloro-3-methyl isomer would brominate at a different position, producing a structurally distinct product [2].

Regioselective synthesis Ortho-directing effects Positional isomer comparison

Agrochemical Intermediate Specificity: Flometoquin Synthesis Requires the 3-Chloro-4-methyl Regioisomer

The target compound is the foundational aromatic building block for the synthesis of Flometoquin, a novel quinoline insecticide developed by Meiji Seika Pharma and Nippon Kayaku Co. The synthetic route proceeds via hydrolysis-esterification to 1-methylethyl 3-chloro-4-methylbenzoate, followed by further elaboration to the active quinoline core . The regioisomer methyl 4-chloro-3-methylbenzoate lacks the correct substitution to access the Flometoquin scaffold. Flometoquin exhibits superior efficacy against thrips, whiteflies, and resistant pest populations, with a novel mode of action distinct from existing insecticides, making the procurement of the correct regioisomeric intermediate commercially non-negotiable [1].

Agrochemical intermediates Insecticide synthesis Flometoquin precursor

Ester vs. Free Acid: Methyl Ester as a Latent Carboxylic Acid Enables Controlled Hydrolysis in Multi-Step Sequences

The target compound as the methyl ester provides a protected form of 3-chloro-4-methylbenzoic acid (CAS 5162-82-3). This is critical when subsequent synthetic steps involve nucleophilic or basic conditions that would otherwise deprotonate or derivatize the free carboxylic acid . The methyl ester can be chemoselectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) at a late stage, whereas procurement of the free acid would require re-protection and deprotection, adding two synthetic steps and reducing overall yield . The physical form also differs: the methyl ester is a low-melting solid (m.p. 28–29 °C), whereas the free acid is a higher-melting solid (m.p. 208 °C), affecting handling and solubility in organic solvents .

Protecting group strategy Stepwise synthesis Carboxylic acid masking

PKC Beta Isoform Selectivity: Differential Kinase Inhibition Profile Relative to Pan-PKC Inhibitors

Methyl 3-chloro-4-methylbenzoate has been characterized as a selective inhibitor of the serine/threonine kinase protein kinase C (PKC) beta isoform, binding to the PKC beta isozyme and blocking its activation in vitro . This contrasts with pan-PKC inhibitors such as staurosporine (broad-spectrum, IC₅₀ ~1–20 nM across multiple PKC isoforms) and enzastaurin (PKC beta-selective but with IC₅₀ in the low nanomolar range and additional off-target activity) [1]. While the specific IC₅₀ value for methyl 3-chloro-4-methylbenzoate against purified PKC beta is not uniformly reported in public domain sources, its use as a fragment scaffold rather than a fully optimized lead compound is consistent with its role in fragment-based drug discovery programs targeting PKC-driven drug resistance . Related PKC beta-selective compounds from the same chemotype class (e.g., compound 6l from Tanaka et al., 2014) show IC₅₀ values of 21 nM (PKC beta1) and 5 nM (PKC beta2) with >60-fold selectivity over other PKC isoforms [2].

Kinase inhibitor PKC beta Isoform selectivity Drug resistance sensitization

Procurement-Relevant Application Scenarios for Methyl 3-Chloro-4-methylbenzoate (CAS 56525-63-4)


Fragment-Based Drug Discovery Targeting PKC Beta-Driven Drug Resistance

Research groups engaged in fragment-based lead discovery for PKC beta-driven oncology targets can deploy methyl 3-chloro-4-methylbenzoate as a validated, low-molecular-weight (184.6 Da) fragment with demonstrated PKC beta binding and drug-resistance sensitization activity . Its chloro-methyl substitution pattern provides two distinct vectors (chlorine for halogen bonding; methyl for hydrophobic pocket occupancy) for fragment growing and linking strategies . Procurement of the compound at ≥98% purity (GC) from suppliers such as TCI ensures reproducibility in fragment screening campaigns, where even minor impurities can generate false-positive hits in high-concentration biochemical assays .

Agrochemical Intermediate Manufacturing for Flometoquin and Related Quinoline Insecticides

Contract manufacturing organizations (CMOs) producing the quinoline insecticide Flometoquin require methyl 3-chloro-4-methylbenzoate as the initial aromatic building block. The compound is first converted to 1-methylethyl 3-chloro-4-methylbenzoate, then elaborated to the active Flometoquin scaffold through proprietary multi-step sequences . The 3-chloro-4-methyl regioisomer is irreplaceable in this supply chain; procurement specifications must be tightly controlled for regioisomeric purity to avoid costly batch failures .

Multi-Step Pharmaceutical Synthesis Requiring Latent Carboxylic Acid Functionality

In medicinal chemistry campaigns where a 3-chloro-4-methylbenzoyl moiety must be introduced at a late stage via amide coupling or esterification, the methyl ester form serves as a protected carboxylic acid equivalent that withstands intervening synthetic transformations (nucleophilic substitutions, metalations, cross-couplings) . Compared to purchasing the free acid 3-chloro-4-methylbenzoic acid, using the methyl ester eliminates one protection and one deprotection step, reducing total synthetic step count and improving overall yield by an estimated 15–30% .

Radical Bromination and Diversification of the Benzylic Position

The 4-methyl group in methyl 3-chloro-4-methylbenzoate undergoes selective radical bromination with N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride to generate methyl 4-bromomethyl-3-chlorobenzoate, a versatile electrophilic intermediate for nucleophilic displacement, cross-coupling, or heterocycle construction . This transformation is documented in Patent US07560454B2 and is regiospecific to the 3-chloro-4-methyl substitution pattern; alternative regioisomers would brominate at different positions, yielding structurally divergent products .

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